molecular formula C21H43NO4 B12575440 N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate CAS No. 591233-20-4

N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate

Cat. No.: B12575440
CAS No.: 591233-20-4
M. Wt: 373.6 g/mol
InChI Key: APOFPOYWMIZOKI-UHFFFAOYSA-M
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Description

N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to reduce surface tension and interact with biological membranes.

Properties

CAS No.

591233-20-4

Molecular Formula

C21H43NO4

Molecular Weight

373.6 g/mol

IUPAC Name

4-hydroxy-4-oxobutanoate;trimethyl(tetradecyl)azanium

InChI

InChI=1S/C17H38N.C4H6O4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;5-3(6)1-2-4(7)8/h5-17H2,1-4H3;1-2H2,(H,5,6)(H,7,8)/q+1;/p-1

InChI Key

APOFPOYWMIZOKI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)C.C(CC(=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate typically involves the quaternization of tetradecan-1-amine with trimethylamine, followed by the reaction with 3-carboxypropanoic acid. The reaction is usually carried out in an inert atmosphere at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted ammonium compounds .

Scientific Research Applications

N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.

    Industry: Utilized in the production of detergents, emulsifiers, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing it to interact with and disrupt biological membranes. This interaction can lead to increased permeability and potential antimicrobial effects. The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s ability to insert itself into the membrane structure .

Comparison with Similar Compounds

Similar Compounds

    Tetradecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.

    Cetyltrimethylammonium bromide: Known for its use in DNA extraction and as a surfactant.

    Dodecyltrimethylammonium chloride: Commonly used in industrial applications as a surfactant.

Uniqueness

N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring strong surfactant properties and interaction with biological membranes .

Biological Activity

N,N,N-Trimethyltetradecan-1-aminium 3-carboxypropanoate, also known as a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₃₆N O₂
  • Molecular Weight : 286.48 g/mol
  • CAS Number : 4574-04-3

This compound exhibits its biological activity primarily through the following mechanisms:

  • Membrane Interactions : The compound interacts with cellular membranes due to its amphiphilic nature, influencing membrane fluidity and permeability.
  • Enzyme Modulation : It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
  • Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, likely through disruption of bacterial cell membranes.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. Its effectiveness against Gram-positive and Gram-negative bacteria makes it a candidate for use in disinfectants and antiseptics.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Cytotoxicity Studies

Cytotoxicity assays have shown that while the compound is effective against pathogens, it exhibits low toxicity towards mammalian cells at therapeutic concentrations.

Cell Line IC50 (µg/mL)
Human epithelial cells>100
Mouse fibroblast cells>150

Study 1: Antimicrobial Efficacy

A study conducted by Zhang et al. (2022) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong bactericidal effect with a rapid reduction in bacterial counts within one hour of exposure.

Study 2: Mechanistic Insights

In another investigation by Lee et al. (2023), the mechanism of action was elucidated using fluorescence microscopy and flow cytometry. The study revealed that the compound disrupts bacterial membranes, leading to leakage of intracellular contents and cell death.

Pharmaceutical Industry

Due to its antimicrobial properties, this compound is being explored for formulation in topical antibacterial agents and disinfectants.

Agricultural Use

The compound's ability to combat plant pathogens suggests potential applications in agricultural biocides, enhancing crop protection strategies.

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